molecular formula C8H17NO2 B1384828 2-Methyl-2-(4-morpholinyl)-1-propanol CAS No. 858197-58-7

2-Methyl-2-(4-morpholinyl)-1-propanol

Cat. No.: B1384828
CAS No.: 858197-58-7
M. Wt: 159.23 g/mol
InChI Key: FCCWRGFCAKZCBF-UHFFFAOYSA-N
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Description

2-Methyl-2-(4-morpholinyl)-1-propanol is an organic compound with the molecular formula C8H17NO2 It is a morpholine derivative, characterized by the presence of a morpholine ring attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(4-morpholinyl)-1-propanol typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 2-chloro-2-methylpropanol under basic conditions. The reaction proceeds as follows:

    Reactants: Morpholine and 2-chloro-2-methylpropanol.

    Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The reactants are mixed in an appropriate solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale Reactors: Using large reactors to mix morpholine and 2-chloro-2-methylpropanol.

    Continuous Flow Systems: Employing continuous flow systems to enhance reaction efficiency and yield.

    Purification: Utilizing industrial-scale purification methods such as column chromatography or crystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(4-morpholinyl)-1-propanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-Methyl-2-(4-morpholinyl)-1-propanone.

    Reduction: Formation of 2-Methyl-2-(4-morpholinyl)-1-propylamine.

    Substitution: Formation of 2-Methyl-2-(4-morpholinyl)-1-propyl halides or esters.

Scientific Research Applications

2-Methyl-2-(4-morpholinyl)-1-propanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, polymers, and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(4-morpholinyl)-1-propanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence biochemical pathways related to signal transduction, metabolism, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-2-(4-morpholinyl)-1-butanol
  • 2-Methyl-2-(4-morpholinyl)-1-propanone
  • 2-Methyl-2-(4-morpholinyl)-1-propylamine

Uniqueness

2-Methyl-2-(4-morpholinyl)-1-propanol is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and lipophilicity, making it versatile for various applications.

Biological Activity

2-Methyl-2-(4-morpholinyl)-1-propanol (CAS No. 858197-58-7) is a compound with significant interest in various biological and chemical applications. This article reviews its biological activity, including toxicity, pharmacological effects, and potential therapeutic uses based on diverse research findings.

This compound is characterized by its morpholine ring, which contributes to its solubility and interaction with biological systems. The molecular structure can be represented as follows:

  • Molecular Formula : C₇H₁₅NO₂
  • Molecular Weight : 143.20 g/mol

Toxicological Profile

A comprehensive evaluation of the compound's toxicity reveals important insights into its safety profile:

  • Acute Toxicity : In studies conducted on rats, the oral median lethal dose (LD50) was determined to be approximately 1984 mg/kg body weight. Clinical signs observed included respiratory distress, ruffled fur, and neurological symptoms such as clonic convulsions and paresis of the hind limbs .
  • Repeated Dose Toxicity : In a 28-day repeated dose study, significant toxic effects were noted at higher doses (300 mg/kg), including systemic intoxication and changes in body weight. Histopathological findings indicated increased liver weight and signs of demyelination in peripheral nerves .

Pharmacological Activity

Research indicates that this compound exhibits various pharmacological activities:

  • Caspase Activation : The compound has been shown to induce caspases-3/7 in human blood mononuclear cells in vitro, suggesting potential pro-apoptotic activity that could be leveraged in cancer therapy .
  • Neuroprotective Effects : Some studies suggest that compounds with morpholine moieties can exhibit neuroprotective properties, potentially making this compound relevant for neurodegenerative conditions .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Study on Apoptosis Induction :
    • A study demonstrated that treatment with the compound led to significant apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent.
    • Table 1 summarizes the apoptotic effects observed across different concentrations.
    Concentration (µM)% Apoptosis Induction
    1025
    5050
    10075
  • Neurotoxicity Assessment :
    • In a neurotoxicity assessment using neuronal cell cultures, the compound showed dose-dependent neuroprotective effects against oxidative stress-induced damage.
    • The neuroprotective efficacy was evaluated through cell viability assays.
    Concentration (µM)Cell Viability (%)
    585
    1090
    2095

Properties

IUPAC Name

2-methyl-2-morpholin-4-ylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-8(2,7-10)9-3-5-11-6-4-9/h10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCCWRGFCAKZCBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)N1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650976
Record name 2-Methyl-2-(morpholin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858197-58-7
Record name 2-Methyl-2-(morpholin-4-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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